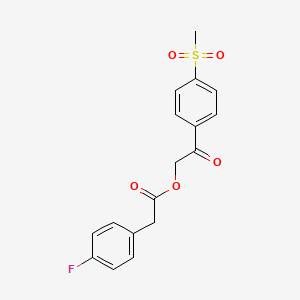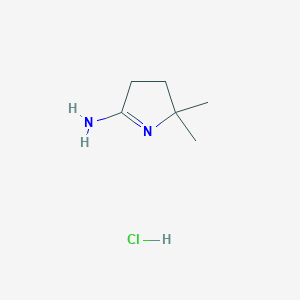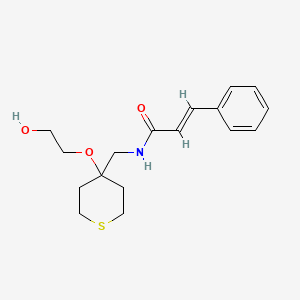methanone CAS No. 478043-70-8](/img/structure/B2972115.png)
[4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-fluorophenyl)methanone
描述
The compound 4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone is a synthetic organic molecule characterized by its unique structure, which includes chloro and fluoro substituents on a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the pyrrolidine ring is formed through a cyclization reaction.
Introduction of Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced via halogenation reactions using reagents like thionyl chloride (SOCl₂) and fluorine gas (F₂) or other fluorinating agents.
Final Coupling Reaction: The final step involves coupling the pyrrolidine derivative with a fluorophenyl ketone under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of 4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
化学反应分析
Types of Reactions
4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents may enhance binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains.
相似化合物的比较
4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone: can be compared with other similar compounds, such as:
2-chloro-5-iodophenylmethanone: This compound has an iodine substituent instead of a fluorine, which may affect its reactivity and biological activity.
4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone: This compound has a chloro substituent instead of a fluoro, which may influence its chemical properties and applications.
The uniqueness of 4-(2-chloro-6-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone lies in its specific combination of chloro and fluoro substituents, which can enhance its stability, reactivity, and biological activity compared to other similar compounds.
属性
IUPAC Name |
[4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidin-3-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2NO/c1-22-9-13(17-15(19)3-2-4-16(17)21)14(10-22)18(23)11-5-7-12(20)8-6-11/h2-8,13-14H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJSJXJVFWZAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)F)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328518 | |
| Record name | [4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidin-3-yl]-(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478043-70-8 | |
| Record name | [4-(2-chloro-6-fluorophenyl)-1-methylpyrrolidin-3-yl]-(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-acetylphenyl)-2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2972032.png)
![Ethyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2972033.png)
![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2972035.png)
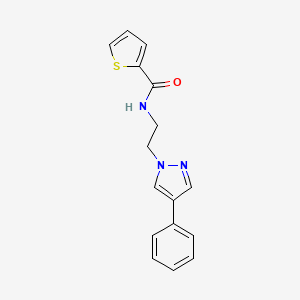
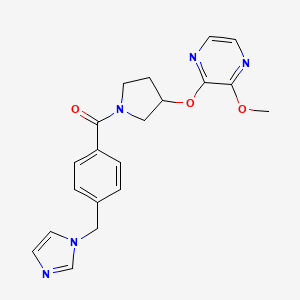
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2972042.png)
![N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide](/img/structure/B2972043.png)
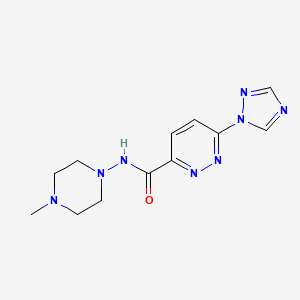
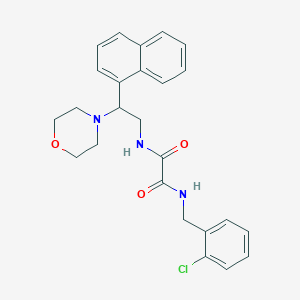
![2-[(3R)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2972048.png)
